molecular formula C20H18N4O2 B2489166 2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide CAS No. 1421504-53-1

2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide

Cat. No.: B2489166
CAS No.: 1421504-53-1
M. Wt: 346.39
InChI Key: JPCVPOXBIIXZJR-UHFFFAOYSA-N
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Description

2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
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Biological Activity

The compound 2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide is a derivative of imidazo[1,2-b]pyrazole, a class of compounds known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an imidazo[1,2-b]pyrazole moiety and an acetamide group. Its chemical formula can be represented as follows:

C18H18N4O2C_{18}H_{18}N_{4}O_{2}

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. For instance, a related pyrazole derivative demonstrated potent activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. These derivatives also showed strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction assays .

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
7b0.220.25Superior to Ciprofloxacin

Anticancer Activity

Imidazo[1,2-b]pyrazole derivatives have been studied for their anticancer potential, particularly in breast cancer models. Research has shown that certain pyrazoles exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin resulted in a significant synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .

Cell LineIC50 (μM)Synergistic Effect with Doxorubicin
MCF-7>60Yes
MDA-MB-231>60Yes

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes and pathways. For example, some pyrazole derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and proliferation . The IC50 values for these activities were reported to be between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR.

Case Studies

  • Antimicrobial Evaluation : A study focused on synthesizing thiazole-bearing pyrazole derivatives found that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as alternatives to traditional antibiotics due to their low hemolytic activity .
  • Anticancer Synergy : In another study involving the combination of pyrazole derivatives with doxorubicin, researchers observed enhanced cytotoxicity in breast cancer cell lines. The results indicated that the presence of halogen substituents on the pyrazole ring contributed to increased efficacy .

Properties

IUPAC Name

2-(7-methyl-2-oxo-6-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-18(14-8-4-2-5-9-14)23-24-16(20(26)22-19(13)24)12-17(25)21-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCVPOXBIIXZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2NC(=O)C(N2N=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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